1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea
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Overview
Description
1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidene group linked to a dichlorophenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl ring, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction.
Scientific Research Applications
1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering.
Mechanism of Action
The mechanism of action of 1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with cellular processes such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activities.
Comparison with Similar Compounds
1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea can be compared with similar compounds such as:
(E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares a similar dichlorophenyl group but differs in its overall structure and functional groups.
1-(2,6-Dichlorophenyl)-3-ethylurea: Another related compound with a dichlorophenyl group, but with different substituents and properties.
Properties
Molecular Formula |
C9H10Cl2N4O |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea |
InChI |
InChI=1S/C9H10Cl2N4O/c1-12-9(16)13-5-14-15-8-6(10)3-2-4-7(8)11/h2-5,15H,1H3,(H2,12,13,14,16) |
InChI Key |
CRURHVWPNRXKRK-UHFFFAOYSA-N |
Isomeric SMILES |
CNC(=O)N/C=N/NC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CNC(=O)NC=NNC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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